Superior 30-Minute Flare Suppression vs. Cetirizine and Loratadine in Human Skin Model
In a head-to-head study of 60 healthy volunteers, the effects of single oral doses of acrivastine (8 mg), loratadine (10 mg), and cetirizine (10 mg) on histamine-induced wheal and flare reactions were compared. Acrivastine demonstrated statistically superior suppression of the flare response at 30 minutes post-dose compared to both cetirizine and loratadine [1]. This rapid onset of action is consistent with acrivastine's short Tmax and rapid absorption profile [2].
| Evidence Dimension | Suppression of histamine-induced flare response (skin prick test) |
|---|---|
| Target Compound Data | Superior flare suppression vs. cetirizine and loratadine at 30 min post-dose |
| Comparator Or Baseline | Acrivastine (8 mg) vs. Cetirizine (10 mg) vs. Loratadine (10 mg) |
| Quantified Difference | Acrivastine superior to cetirizine and loratadine at 30 min (P < 0.05) |
| Conditions | Single-dose, randomized, histamine 1% prick test in 60 healthy volunteers; measurements at 15, 30, 90, 240, 360 min, and 24 h post-dose |
Why This Matters
For researchers modeling acute allergic responses or developing formulations for rapid symptom relief, acrivastine provides a validated tool for achieving peak effect within 30 minutes, in contrast to comparators with delayed onset.
- [1] Altıntaş L, et al. Effects of acrivastine, loratadine and cetirizine on histamine-induced wheal and flare responses. Clin Exp Dermatol. 1999;24(5):407-411. View Source
- [2] Simons FE, Simons KJ. Clinical pharmacology of new histamine H1 receptor antagonists. Clin Pharmacokinet. 1999;36(5):329-352. doi:10.2165/00003088-199936050-00003 View Source
